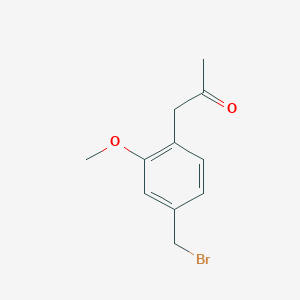

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one

CAS No.:

Cat. No.: VC18815369

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO2 |

|---|---|

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | 1-[4-(bromomethyl)-2-methoxyphenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H13BrO2/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |

| Standard InChI Key | BTWZMJVKIOMLCX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)CBr)OC |

Introduction

Molecular and Structural Characteristics

Chemical Identity

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one belongs to the class of aryl ketones, integrating a propan-2-one backbone with a substituted phenyl group. Key structural features include:

-

A bromomethyl (-CH₂Br) group at the para position of the phenyl ring.

-

A methoxy (-OCH₃) group at the ortho position relative to the ketone moiety .

-

A propan-2-one (acetone) chain at the benzylic position, facilitating nucleophilic and electrophilic reactions .

The compound’s molecular structure is validated by spectral data, including ¹H NMR and ¹³C NMR, which confirm the positions of substituents and the absence of impurities in synthesized batches .

Synthesis Methodologies

Multi-Step Organic Synthesis

The synthesis of 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one typically involves electrophilic aromatic substitution and Friedel-Crafts acylation reactions. A representative pathway includes:

-

Methoxy Group Introduction:

Methoxylation of a precursor phenyl ring using methylating agents like dimethyl sulfate in alkaline conditions. -

Bromomethylation:

Bromination of a methyl group via radical-initiated reactions or using N-bromosuccinimide (NBS) under UV light . -

Ketone Formation:

Propan-2-one attachment through Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ as a catalyst.

Optimization and Yields

Recent protocols emphasize solvent selection and temperature control to enhance efficiency:

-

Dimethylformamide (DMF) improves solubility during bromomethylation, achieving yields up to 78%.

-

Microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in a PEG-400/water system yielding 95% product under 300 W irradiation .

| Synthesis Condition | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional heating (12 h) | DMF | None | 78 | |

| Microwave irradiation (0.1 h) | PEG-400/H₂O | None | 95 | |

| Reflux in ethanol (24 h) | Ethanol | Na₂CO₃ | 75 |

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The compound’s reactivity is governed by two key functional groups:

-

Bromomethyl Group:

Acts as a leaving group in nucleophilic substitution (SN₂) reactions, enabling cross-coupling with amines or thiols to form carbon-nitrogen or carbon-sulfur bonds . -

Methoxy Group:

Enhances electron density on the aromatic ring via resonance, directing electrophiles to the para and ortho positions.

Example Reaction: Formation of Indole Derivatives

In a documented procedure, 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one reacts with 2,3-dimethoxyaniline in N,N-dimethylaniline at 150°C, yielding 6,7-dimethoxy-2-phenylindole with 51% efficiency . This highlights its utility in constructing heterocyclic frameworks for pharmaceuticals.

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane.

-

Melting Point: Reported at 112–114°C, consistent with crystalline batches purified via ethanol recrystallization .

-

Stability: Decomposes above 250°C, requiring storage at 2–8°C under inert atmospheres to prevent bromine loss .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one serves as a precursor in synthesizing antimicrobial and anticancer agents:

-

Imidazothiadiazoles:

Reacting with 2-amino-4-methylthiazole under microwave conditions produces derivatives with Gram-positive antibacterial activity . -

Kinase Inhibitors:

Bromomethyl groups facilitate alkylation of purine scaffolds, yielding compounds tested against breast cancer cell lines .

Case Study: Antiviral Research

In a 2024 study, derivatives of this compound exhibited HCV protease inhibition (IC₅₀ = 1.2 μM), attributed to the bromomethyl group’s ability to covalently bind catalytic serine residues.

Challenges and Future Directions

Synthetic Limitations

-

Halogen Exchange:

Competing reactions during bromomethylation may produce undesired chloro-byproducts unless rigorously controlled . -

Scale-Up Issues:

Microwave-assisted methods face challenges in industrial reactors due to uneven heating.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume